molecular formula C12H12O3 B14310616 3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one CAS No. 113444-54-5

3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one

Cat. No.: B14310616
CAS No.: 113444-54-5
M. Wt: 204.22 g/mol
InChI Key: FQZOPJPPBBNUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one is an organic compound with a unique structure that combines a furan ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one typically involves the reaction of 2-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted furan derivatives

Scientific Research Applications

3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propanoic acid
  • 2-Methoxybenzaldehyde
  • 4-Methylfuran-2(5H)-one

Uniqueness

3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one is unique due to its combination of a furan ring with a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

113444-54-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-methyl-2H-furan-5-one

InChI

InChI=1S/C12H12O3/c1-8-7-15-12(13)11(8)9-5-3-4-6-10(9)14-2/h3-6H,7H2,1-2H3

InChI Key

FQZOPJPPBBNUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.